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molecular formula C11H9NO3 B8354456 3-ethyl-1H-quinoline-2,5,8-trione

3-ethyl-1H-quinoline-2,5,8-trione

Cat. No. B8354456
M. Wt: 203.19 g/mol
InChI Key: ZLKDKCWTGMUFTF-UHFFFAOYSA-N
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Patent
US05605905

Procedure details

Thus, for example the dienophile, 4-methyl-(1H)-quinoline-2,5,8-trione, may be obtained by acetoacetylation of 2,5-dimethoxyaniline with 2,2,6-trimethyl-4H-1,3-dioxin-4-one, followed by Knorr cyclization with sulfuric acid, demethylation with hydrobromic acid and oxidation with potassium dichromate in an acidic medium. The starting dienophile, 3-ethyl-1H-quinoline-2,5,8-trione, may be obtained through Vilsmeier-Haack formylation of 2,5-dimethoxybutyranilide, followed by acidic hydrolysis and oxidative demethylation with cerium ammonium nitrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
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Reaction Step Six

Identifiers

REACTION_CXSMILES
C[C:2]1[C:11]2[C:10](=[O:12])[CH:9]=[CH:8][C:7](=[O:13])[C:6]=2[NH:5][C:4](=[O:14])[CH:3]=1.CO[C:17]1C=CC(OC)=C[C:18]=1N.CC1(C)OC(=O)C=C(C)O1.S(=O)(=O)(O)O.Br.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>>[CH2:17]([C:3]1[C:4](=[O:14])[NH:5][C:6]2[C:7](=[O:13])[CH:8]=[CH:9][C:10](=[O:12])[C:11]=2[CH:2]=1)[CH3:18] |f:5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(NC=2C(C=CC(C12)=O)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(N)C=C(C=C1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC(=CC(O1)=O)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C(NC=2C(C=CC(C2C1)=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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